molecular formula C17H19NO B14727082 9H-Carbazole, 9-(1-propoxyethyl)- CAS No. 10523-10-1

9H-Carbazole, 9-(1-propoxyethyl)-

Cat. No.: B14727082
CAS No.: 10523-10-1
M. Wt: 253.34 g/mol
InChI Key: ZOQBRLFVNBWQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Carbazole, 9-(1-propoxyethyl)- is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . These properties make them valuable in various scientific and industrial applications, including organic electronics, pharmaceuticals, and materials science.

Preparation Methods

The synthesis of 9H-Carbazole, 9-(1-propoxyethyl)- typically involves the functionalization of the carbazole core. One common synthetic route includes the alkylation of carbazole with 1-bromo-1-propoxyethane under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

9H-Carbazole, 9-(1-propoxyethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole ring.

Major products formed from these reactions include hydroxylated carbazoles, amine derivatives, and various substituted carbazoles, depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 9H-Carbazole, 9-(1-propoxyethyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme . This inhibition can lead to various therapeutic effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Properties

CAS No.

10523-10-1

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

9-(1-propoxyethyl)carbazole

InChI

InChI=1S/C17H19NO/c1-3-12-19-13(2)18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13H,3,12H2,1-2H3

InChI Key

ZOQBRLFVNBWQRS-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)N1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.